2-Hydroxy-2-phenylbutanoic acid
Overview
Description
2-Hydroxy-2-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a phenyl-substituted butanoic acid backbone. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
It’s known that this compound is a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It’s known that the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-2-phenylbutanoic acid with carbonyl reductases is a key step in the production of ace inhibitors .
Biochemical Pathways
The biochemical pathway involving 2-Hydroxy-2-phenylbutanoic acid is the biocatalytic asymmetric reduction of OPBE to ®-2-Hydroxy-2-phenylbutanoic acid . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Result of Action
The result of the action of this compound is the production of ACE inhibitors, which are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . These inhibitors can decrease the incidence of hypertension, which may induce stroke, heart failure, heart attack, and kidney failure .
Biochemical Analysis
Biochemical Properties
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-2-phenylbutanoic acid with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening, and evolution technologies, and process engineering .
Cellular Effects
This compound is a valuable intermediate for the synthesis of angiotensin-converting enzyme inhibitors . The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) by oxidoreductases is an efficient approach for its synthesis . This process can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-phenylbutanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method offers high enantioselectivity, mild reaction conditions, and high catalytic efficiency . Another method includes the enantioselective hydrolysis of racemic hydroxynitriles .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes due to their environmental benignity and efficiency. The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate is a preferred method, utilizing specific carbonyl reductases .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 2-oxo-2-phenylbutanoic acid.
Reduction: Formation of 2-phenylbutanol.
Substitution: Formation of various substituted phenylbutanoic acids.
Scientific Research Applications
2-Hydroxy-2-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2-Hydroxy-4-phenylbutanoic acid
- 2-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-2-phenylpropanoic acid
Comparison: 2-Hydroxy-2-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group attached to the butanoic acid backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 2-Hydroxy-4-phenylbutanoic acid has the hydroxyl group on a different carbon, leading to different reactivity and applications.
Properties
IUPAC Name |
2-hydroxy-2-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBZFRDGXIZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35468-69-0 | |
Record name | NSC147098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-2-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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